molecular formula C13H18O3 B13885738 2-(4-Pentan-2-yloxyphenyl)acetic acid

2-(4-Pentan-2-yloxyphenyl)acetic acid

Cat. No.: B13885738
M. Wt: 222.28 g/mol
InChI Key: HTMJOJLPPGQLHL-UHFFFAOYSA-N
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Description

2-(4-Pentan-2-yloxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a phenyl ring substituted with a pentan-2-yloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pentan-2-yloxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the etherification of 4-hydroxyphenylacetic acid with 2-bromopentane under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-hydroxyphenylacetic acid in a suitable solvent such as dimethylformamide (DMF).
  • Add a base such as potassium carbonate (K2CO3) to the solution.
  • Introduce 2-bromopentane to the reaction mixture.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pentan-2-yloxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of this compound derivatives with ketone or carboxylic acid functionalities.

    Reduction: Conversion to 2-(4-Pentan-2-yloxyphenyl)ethanol.

    Substitution: Substituted phenylacetic acid derivatives with various functional groups on the phenyl ring.

Scientific Research Applications

2-(4-Pentan-2-yloxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Pentan-2-yloxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-(4-Pentan-2-yloxyphenyl)acetic acid can be compared with other similar compounds, such as:

    Phenylacetic Acid: Lacks the pentan-2-yloxy group, resulting in different chemical and biological properties.

    4-Hydroxyphenylacetic Acid: Contains a hydroxyl group instead of the pentan-2-yloxy group, leading to variations in reactivity and applications.

    2-(4-Methoxyphenyl)acetic Acid:

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(4-pentan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C13H18O3/c1-3-4-10(2)16-12-7-5-11(6-8-12)9-13(14)15/h5-8,10H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

HTMJOJLPPGQLHL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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